molecular formula C13H20N2O2 B13003661 6-(Dipropylamino)-2-methylnicotinic acid CAS No. 1355172-53-0

6-(Dipropylamino)-2-methylnicotinic acid

Cat. No.: B13003661
CAS No.: 1355172-53-0
M. Wt: 236.31 g/mol
InChI Key: JGRLUNFPFNPHGZ-UHFFFAOYSA-N
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Description

6-(Dipropylamino)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a dipropylamino group attached to the 6th position of the nicotinic acid ring and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dipropylamino)-2-methylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylnicotinic acid.

    Introduction of Dipropylamino Group: The dipropylamino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-methylnicotinic acid with dipropylamine in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(Dipropylamino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The dipropylamino group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylamino)-2-methylnicotinic acid
  • 6-(Dibutylamino)-2-methylnicotinic acid
  • 6-(Dipropylamino)-3-methylnicotinic acid

Uniqueness

6-(Dipropylamino)-2-methylnicotinic acid is unique due to the specific positioning of the dipropylamino and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

1355172-53-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

6-(dipropylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H20N2O2/c1-4-8-15(9-5-2)12-7-6-11(13(16)17)10(3)14-12/h6-7H,4-5,8-9H2,1-3H3,(H,16,17)

InChI Key

JGRLUNFPFNPHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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